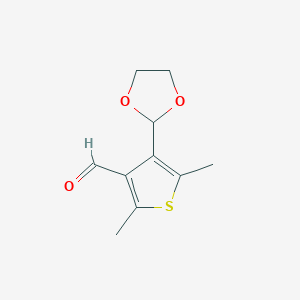

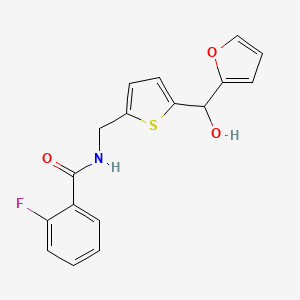

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3-dioxolane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 1,3-dioxolane derivatives, can be synthesized through various methods. For instance, one method involves the oxidation of alkenes with hypervalent iodine .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, boiling point, and density have been reported .Scientific Research Applications

Applications in Heterogeneous Catalysis

Research has explored the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including compounds similar to 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde, to create cyclic acetals. This process, using heterogeneous catalysts, aims to convert glycerol into novel platform chemicals, highlighting the potential of such compounds in sustainable chemistry practices (Deutsch, Martin, & Lieske, 2007).

Photolabile Protecting Groups

The caging of carbonyl compounds through acetalization has been studied, demonstrating the efficient release of aldehydes and ketones upon irradiation. This technology, using structures akin to this compound, showcases its application in photochemical reactions, providing controlled release mechanisms for sensitive compounds (Kostikov, Malashikhina, & Popik, 2009).

Synthesis of Novel Organic Compounds

The compound has been implicated in the synthesis of novel organic frameworks, such as in the formation of 4H-thieno[3,2-c]chromenes. This synthesis utilizes intramolecular arylation, showcasing the compound's role in creating complex molecular structures with potential applications in materials science and pharmaceutical research (Fisyuk, Bogza, Belyaeva, & Belyaev, 2012).

High-Yield Synthetic Processes

Another area of research has focused on high-yield synthetic processes for valuable bioactive molecules, leveraging the structural features of compounds like this compound. These studies emphasize the importance of such compounds in streamlining the synthesis of complex molecules for biomedical applications (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Safety and Hazards

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-6-8(5-11)9(7(2)14-6)10-12-3-4-13-10/h5,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYEYCAKNPYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C2OCCO2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)

![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)

![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)

![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)

![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)